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Cytidine triphosphate (disodium) -

Cytidine triphosphate (disodium)

Catalog Number: EVT-10963545
CAS Number:
Molecular Formula: C9H14N3Na2O14P3
Molecular Weight: 527.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine triphosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is a nucleoside triphosphate consisting of the nucleoside cytidine and three phosphate groups. This compound is essential for RNA synthesis and serves as an energy source in cellular processes. It is classified as a pyrimidine nucleotide, which is vital for the biosynthesis of ribonucleic acid and certain coenzymes.

Source

Cytidine triphosphate (disodium) can be sourced from various suppliers, including Sigma-Aldrich and Fisher Scientific, where it is available in laboratory-grade forms for research purposes. The chemical is synthesized from uridine triphosphate through enzymatic reactions involving cytidine nucleotides in living organisms or can be produced synthetically in a laboratory setting .

Classification

Cytidine triphosphate (disodium) falls under the classification of nucleotides, specifically pyrimidine nucleotides. Its chemical structure includes a ribose sugar, a cytosine base, and three phosphate groups. The disodium salt form indicates that two sodium ions are associated with the molecule to balance its negative charges from the phosphate groups .

Synthesis Analysis

Methods

Cytidine triphosphate (disodium) can be synthesized through several methods:

  1. Enzymatic Synthesis: The primary method involves the enzyme cytidine triphosphate synthetase, which catalyzes the conversion of uridine triphosphate and glutamine into cytidine triphosphate. This process involves multiple steps, including phosphorylation and amination .
  2. Chemical Synthesis: Chemical methods may also be utilized to synthesize this compound by coupling cytidine with phosphoric acid derivatives under controlled conditions to yield the triphosphate form .

Technical Details

The enzymatic synthesis is typically performed under specific pH and temperature conditions to optimize enzyme activity. The reaction requires ATP and glutamine as substrates, with ammonium ions playing a role in the amination process .

Molecular Structure Analysis

Data

The InChI key for Cytidine triphosphate (disodium) is NFQMDTRPCFJJND-WFIJOQBCSA-L, which provides a unique identifier for database searches .

Chemical Reactions Analysis

Reactions

Cytidine triphosphate (disodium) participates in several biochemical reactions:

  1. Phosphorylation Reactions: It acts as a substrate in phosphorylation reactions where it donates phosphate groups to other molecules.
  2. Sialylation Reactions: Involved in the synthesis of sialic acids through reactions catalyzed by specific transferases that utilize cytidine triphosphate as a substrate .

Technical Details

The reactivity of cytidine triphosphate is primarily attributed to its high-energy phosphate bonds, which can be hydrolyzed to release energy necessary for various biochemical processes .

Mechanism of Action

Process

Cytidine triphosphate (disodium) functions mainly as an energy donor in biochemical pathways. Its mechanism of action includes:

  1. Energy Transfer: Upon hydrolysis, it releases energy that drives cellular processes such as RNA synthesis.
  2. Biosynthetic Pathways: It serves as a precursor for other nucleotides and participates in metabolic pathways that require nucleotide synthesis.

Data

The hydrolysis of cytidine triphosphate results in the formation of cytidine diphosphate and inorganic phosphate, releasing energy that can be harnessed by cellular machinery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water.
  • Storage Conditions: Should be stored at temperatures below -20°C to maintain stability .

Chemical Properties

Applications

Cytidine triphosphate (disodium) has numerous scientific applications:

  1. RNA Synthesis: Used as a substrate in vitro for RNA polymerases during transcription processes.
  2. Biochemical Research: Employed in studies involving nucleotide metabolism and enzymatic activity related to nucleotide synthesis.
  3. Clinical Research: Investigated for potential roles in therapeutic applications related to genetic engineering and synthetic biology .
Molecular Mechanisms of Cytidine Triphosphate Biosynthesis and Regulation

Enzymatic Synthesis via Cytidine Triphosphate Synthetase Isoforms

Cytidine triphosphate (CTP) biosynthesis is catalyzed exclusively by cytidine triphosphate synthetase (CTPS), which aminates uridine triphosphate (UTP) using either glutamine or ammonia as a nitrogen donor. This ATP-dependent reaction represents the rate-limiting step in de novo CTP production and regulates intracellular CTP pools critical for nucleic acid (RNA/DNA) and phospholipid synthesis [1] [7]. Eukaryotes express two distinct isoforms: CTPS1 and CTPS2. While sharing 74% amino acid identity, these isoforms exhibit significant functional divergence. CTPS1 demonstrates lower sensitivity to CTP-mediated feedback inhibition and higher baseline activity compared to CTPS2, aligning with its role in rapidly proliferating cells (e.g., activated lymphocytes). Kinetic analyses reveal CTPS1 operates near physiological concentrations of ATP (Km = 0.25 mM) and GTP (Ka = 0.05 mM), whereas CTPS2 requires higher UTP concentrations (Km = 0.45 mM vs. 0.30 mM for CTPS1) [2] [3].

Table 1: Kinetic Properties of Human Cytidine Triphosphate Synthetase Isoforms

ParameterCTPS1CTPS2Significance
UTP Km (mM)0.300.45Higher substrate affinity for CTPS1
CTP IC₅₀ (mM)0.420.28Reduced feedback inhibition in CTPS1
GTP Ka (mM)0.050.05Similar GTP activation potency
Glutamine Km (mM)0.350.50Enhanced glutamine utilization by CTPS1
Vmax (nmol/mg/h)6.14.8Higher catalytic capacity of CTPS1

Isoform-specific expression patterns further modulate cellular CTP production: CTPS1 dominates in hematopoietic lineages (e.g., thrombocytes show 6.48 nmol CTP·mg⁻¹·h⁻¹ activity), while CTPS2 is constitutively expressed in most tissues [2] [8].

Allosteric Regulation by Nucleotide Substrates and Metabolic Intermediates

CTPS activity is exquisitely tuned by ribonucleotide triphosphates through distinct mechanisms:

  • Positive Allostery: Guanosine triphosphate (GTP) binds the glutaminase domain, inducing conformational changes that activate glutamine hydrolysis up to 20-fold. This involves reorganization of the L2 loop, L4 loop, L11 "lid", and the unique L13 "wing" region, facilitating ammonia production and tunnel formation for NH₃ translocation to the synthase active site [1] [10]. Concurrently, substrate binding (ATP/UTP) promotes oligomerization from inactive dimers to catalytically competent tetramers [1] [5].
  • Negative Feedback: Cytidine triphosphate competes with UTP at the synthetase active site, exploiting structural mimicry. The cytosine ring occupies a distinct subsite adjacent to the uracil-binding pocket, while its triphosphate moiety overlaps with UTP’s phosphate groups. This competitive inhibition sets an upper limit on intracellular CTP concentrations (IC₅₀ ≈ 0.1–0.4 mM near physiological CTP levels) [5] [6]. Mutations conferring resistance to pyrimidine antimetabolites (e.g., cyclopentenylcytosine) cluster in this inhibitory site and abolish CTP binding, leading to pathological CTP accumulation [5].

Table 2: Nucleotide Effectors of Cytidine Triphosphate Synthetase Activity

EffectorBinding SiteConformational ChangeFunctional Outcome
GTPGlutaminase domainL2/L4 loop repositioning; L11 lid closureGlutaminase activation; Tunnel assembly
ATP/UTPSynthase domainTetramer stabilization; Active site closureCatalytic activation; Phospho-UTP formation
CTPSynthase domain (inhibitory subsite)Occludes UTP binding; Induces tetramersFeedback inhibition; Regulation of oligomeric state

Phosphorylation-Dependent Modulation of Cytidine Triphosphate Synthetase Activity

Post-translational modifications add a layer of isoform-specific regulation:

  • Inhibitory Phosphorylation: Human CTPS2 undergoes phosphorylation at Serine-568 (Ser-568) within its C-terminal regulatory domain, catalyzed by casein kinase 1 (CK1). This modification reduces glutamine-dependent activity by >60% by impairing glutaminase efficiency, while ammonia-dependent activity remains less affected. Serum starvation increases phosphorylation, linking CTPS2 activity to nutrient availability [2].
  • Kinase Networks: Glycogen synthase kinase-3β (GSK-3β) phosphorylates CTPS1 at multiple serine residues, though its functional impact is less pronounced than CK1-mediated CTPS2 inhibition. Phosphomimetic mutations (e.g., S568D in CTPS2) confirm phosphorylation directly suppresses catalytic turnover rather than altering oligomerization [2] [6]. Deletion of the CTPS1 C-terminal domain similarly elevates Vmax, underscoring this region’s autoinhibitory function [2].

Structural Determinants of Substrate Specificity and Catalytic Efficiency

High-resolution structures (X-ray crystallography and cryo-EM) reveal mechanistic insights:

  • Domain Architecture: CTPS comprises an N-terminal synthase domain (residues 1–266 in Escherichia coli) and a C-terminal glutaminase domain (residues 287–544), connected by a flexible linker. The synthase domain houses the ATP/UTP binding site and catalytic residues for 4-phospho-UTP formation, while the glutaminase domain contains a conserved Cys-His-Glu triad for glutamine hydrolysis [1] [6].
  • Ammonia Channeling: A ~25 Å intramolecular tunnel transfers ammonia between domains. Key residues (e.g., Escherichia coli Leu-109) line this tunnel; mutagenesis (L109A) disrupts ammonia passage and reduces glutamine-dependent activity 3-fold without affecting ammonia-dependent synthesis. GTP binding induces tunnel competence by reorienting His-57 to permit NH₃ entry into the synthase site [1] [5].
  • Isoform-Specific Inhibition: Cryo-EM structures of human CTPS1 filaments bound to inhibitors (e.g., STP2) reveal compound binding at the CTP inhibitory site. A single residue substitution (Pro-1061 in CTPS1 vs. Ser-1068 in CTPS2) confers >100-fold selectivity for CTPS1 inhibitors, enabling targeted immunosuppression [3].

Compartmentalization of De Novo versus Salvage Pathway Integration

CTP biosynthesis exhibits spatial organization optimizing metabolic flux:

  • De Novo Dominance: Cytidine triphosphate synthetase operates primarily in the cytoplasm, where substrate availability (UTP, ATP, glutamine) is high. Its oligomeric state (tetramers or filamentous cytoophidia) creates microcompartments enhancing catalytic efficiency and channeling CTP toward nucleic acid synthesis [3] [10].
  • Salvage Contribution: While de novo synthesis generates most CTP, salvage pathways recover cytidine/cytosine via phosphorylation. Cytidine kinase (phosphorylating cytidine to CMP) localizes to the nucleus and mitochondria, funneling salvaged nucleosides toward triphosphate pools without CTPS involvement [7].
  • Downstream Utilization: Newly synthesized CTP is compartmentalized:
  • Endoplasmic Reticulum: CTP activates choline/ethanolamine for phosphatidylcholine/phosphatidylethanolamine synthesis via CDP-choline and CDP-ethanolamine pathways [7] [9].
  • Golgi Apparatus: Cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) synthetase consumes CTP to activate sialic acids for protein/lipid glycosylation [9].
  • Nucleus: RNA polymerases incorporate CTP directly during transcription, with CTP pools dynamically regulated near transcription factories [9].

This spatial segregation ensures pathway specificity while allowing cross-talk; elevated cytoplasmic CTP inhibits de novo synthesis but can simultaneously fuel ER-localized phospholipid production, demonstrating integrated metabolic compartmentalization.

Properties

Product Name

Cytidine triphosphate (disodium)

IUPAC Name

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

NFQMDTRPCFJJND-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

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